7-Chlorobenzo[b]thiophene-2-boronic acid

Suzuki-Miyaura Coupling Heteroarylboronic Acid Synthetic Efficiency

Late-stage functionalization of unsubstituted benzo[b]thiophene cores often yields low conversion and positional ambiguity. This pre-functionalized building block installs the 7-chloro substituent before coupling, enabling direct Suzuki-Miyaura access to the desired pattern. • ≥98% purity ensures reproducible transmetalation in automated parallel synthesis • 7-Cl inductive effect promotes efficient transmetalation, maximizing library diversity • Eliminates low-yielding late-stage modifications for β-lactamase inhibitor programs

Molecular Formula C8H6BClO2S
Molecular Weight 212.46 g/mol
CAS No. 936902-06-6
Cat. No. B1487667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[b]thiophene-2-boronic acid
CAS936902-06-6
Molecular FormulaC8H6BClO2S
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O
InChIInChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
InChIKeyMCBCDJNNKDMHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorobenzo[b]thiophene-2-boronic Acid (CAS 936902-06-6) Procurement Guide: Properties and Core Utility


7-Chlorobenzo[b]thiophene-2-boronic acid (CAS 936902-06-6) is a heteroarylboronic acid building block characterized by a benzo[b]thiophene core with a chlorine substituent at the 7-position and a boronic acid group at the 2-position . It has a molecular weight of 212.46 g/mol and a predicted density of 1.49±0.1 g/cm³ at 20 °C [1]. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules in medicinal chemistry and materials science .

Why 7-Chlorobenzo[b]thiophene-2-boronic Acid Cannot Be Replaced by Generic Analogs


Direct substitution of 7-Chlorobenzo[b]thiophene-2-boronic acid with other benzo[b]thiophene boronic acids or simple phenylboronic acids is not feasible without compromising synthetic efficiency or biological target engagement. The chlorine atom at the 7-position introduces a specific electronic perturbation (inductive electron withdrawal) to the π-system that alters the reactivity of the boronic acid in cross-coupling reactions and influences binding to protein targets . Furthermore, the specific substitution pattern is critical for the intended downstream application, as different positional isomers or unsubstituted analogs exhibit significantly different coupling efficiencies [1] and binding affinities for biological targets such as β-lactamases [2].

Quantitative Differentiation of 7-Chlorobenzo[b]thiophene-2-boronic Acid: Evidence-Based Comparison with Analogs


Positional Impact on Suzuki Coupling Yield: 7-Substituted Boronic Acids Outperform Isomers

The yield of Suzuki cross-coupling reactions is highly dependent on the substitution pattern on the benzo[b]thiophene ring. Studies on the coupling of benzo[b]thiophene boronic acids with brominated dehydrophenylalanines demonstrate that boronic acids in the 7-position provide superior yields compared to other isomers [1]. The best yields were obtained when the boronic acid was in position 7 of the benzo[b]thiophene and with the E isomer of the brominated dehydrophenylalanine [1].

Suzuki-Miyaura Coupling Heteroarylboronic Acid Synthetic Efficiency

β-Lactamase Inhibitory Potency: Structural Class of Benzo[b]thiophene-2-boronic Acids Provides Nanomolar Affinity

While no direct inhibition data is available for the 7-chloro derivative, the core scaffold, benzo[b]thiophene-2-boronic acid (BZB), is a validated, potent nanomolar inhibitor of AmpC β-lactamase with a Ki of 27 nM [1]. This high affinity is maintained across a range of derivatives, with a reported IC50 range of 30-70 µM for a set of benzo[b]thiophene-containing boronic acid inhibitors against NDM-1 metallo-β-lactamase [2]. The 7-chloro substitution is expected to further modulate potency and selectivity through electronic effects.

β-Lactamase Inhibition Antibiotic Resistance Enzyme Kinetics

Enhanced Suzuki Coupling Reactivity: Chlorine Substituent Modulates Electron Density and Sterics

The presence of an electron-withdrawing chlorine atom at the 7-position of the benzo[b]thiophene ring directly influences the reactivity of the boronic acid in palladium-catalyzed cross-couplings. Electron-withdrawing groups on the arylboronic acid generally accelerate the transmetalation step in the Suzuki cycle, potentially leading to faster reaction rates and higher conversions compared to unsubstituted or electron-donating analogs [1]. Furthermore, the chlorine atom provides a synthetic handle for subsequent diversification via nucleophilic aromatic substitution or cross-coupling, a feature absent in the parent unsubstituted benzo[b]thiophene-2-boronic acid.

Suzuki-Miyaura Coupling Electron-Withdrawing Group Reaction Rate

High Purity Profile: Verifiable Quality Reduces Downstream Purification Burden

Commercial suppliers of 7-Chlorobenzo[b]thiophene-2-boronic acid (CAS 936902-06-6) consistently report high purity levels. For example, one major vendor offers the compound at ≥98% purity as verified by analytical methods , while another standard supplier maintains a purity of 95% . This high purity ensures that reactions are not compromised by unknown contaminants, a common issue with in-house synthesized or lower-purity generic alternatives.

Chemical Purity Quality Control Reproducibility

High-Value Application Scenarios for 7-Chlorobenzo[b]thiophene-2-boronic Acid in R&D


Scaffold Diversification in β-Lactamase Inhibitor Discovery

Medicinal chemists developing novel β-lactamase inhibitors can use 7-Chlorobenzo[b]thiophene-2-boronic acid as a versatile core scaffold. Its boron atom is designed to reversibly bind to the catalytic serine or hydroxide in the β-lactamase active site, a mechanism validated by the nanomolar Ki of the parent BZB compound for AmpC [1]. The 7-chloro substituent offers a vector for modulating potency, selectivity, and pharmacokinetic properties through subsequent functionalization, enabling the creation of focused libraries targeting resistant Gram-negative pathogens.

High-Efficiency Synthesis of 7-Substituted Biaryl Drug Candidates

In medicinal chemistry campaigns where the target molecule requires a 7-substituted benzo[b]thiophene motif, this boronic acid is the optimal reagent. Evidence suggests that coupling with boronic acids at the 7-position can yield superior results compared to other isomers [2]. Using this specific building block avoids low-yielding late-stage functionalization of an unsubstituted biaryl core, streamlining the synthetic route and increasing the probability of identifying a potent lead compound with the desired substitution pattern.

Accelerated Library Synthesis via Optimized Suzuki Coupling

High-throughput chemistry groups focused on building diverse screening libraries will benefit from the high purity (≥98% ) and predictable reactivity of this compound. Its use in automated parallel synthesis minimizes reaction failures due to impurities. The chlorine atom's electron-withdrawing effect is known to promote efficient transmetalation in the Suzuki catalytic cycle [3], ensuring rapid and complete conversion across a wide range of coupling partners, thereby maximizing the diversity and quality of the final library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorobenzo[b]thiophene-2-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.